molecular formula C14H7F5N2O4 B3041093 2,6-difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide CAS No. 260552-99-6

2,6-difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide

Cat. No.: B3041093
CAS No.: 260552-99-6
M. Wt: 362.21 g/mol
InChI Key: HLUFLZRPFOCYKH-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide is an organic compound with the molecular formula C14H7F5N2O4. It is characterized by the presence of fluorine, nitro, and trifluoromethoxy groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The specific conditions for this reaction include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethoxy group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, sodium borohydride

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Nucleophiles: Amines, thiols

Major Products Formed

    Reduction: Formation of 2,6-difluoro-3-amino-N-[2-(trifluoromethoxy)phenyl]benzamide

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

    Oxidation: Formation of oxidized derivatives at the trifluoromethoxy group

Scientific Research Applications

2,6-Difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors and liquid crystals.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The fluorine atoms contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-3-nitrobenzamide
  • 2,6-Difluoro-N-[2-(trifluoromethoxy)phenyl]benzamide
  • 3-Nitro-N-[2-(trifluoromethoxy)phenyl]benzamide

Uniqueness

2,6-Difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both nitro and trifluoromethoxy groups enhances its reactivity and potential for diverse applications. Additionally, the fluorine atoms contribute to the compound’s stability and resistance to metabolic degradation .

Properties

IUPAC Name

2,6-difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5N2O4/c15-7-5-6-9(21(23)24)12(16)11(7)13(22)20-8-3-1-2-4-10(8)25-14(17,18)19/h1-6H,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUFLZRPFOCYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186772
Record name 2,6-Difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260552-99-6
Record name 2,6-Difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=260552-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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